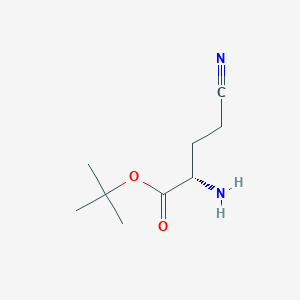
Butanoic acid, 2-amino-4-cyano-, 1,1-dimethylethyl ester, (2S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanoic acid, 2-amino-4-cyano-, 1,1-dimethylethyl ester, (2S)- is a chemical compound with the molecular formula C9H16N2O2 and a molecular weight of 184.24 g/mol . This compound is known for its unique structure, which includes an amino group, a cyano group, and a butanoic acid ester moiety. It has a predicted boiling point of 287.8°C and a density of 1.034 g/cm³ .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 2-amino-4-cyano-, 1,1-dimethylethyl ester, (2S)- typically involves the esterification of butanoic acid derivatives with appropriate amino and cyano substituents. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality Butanoic acid, 2-amino-4-cyano-, 1,1-dimethylethyl ester, (2S)- .
Analyse Des Réactions Chimiques
Types of Reactions
Butanoic acid, 2-amino-4-cyano-, 1,1-dimethylethyl ester, (2S)- can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The ester moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include oxo derivatives, primary amines, and substituted esters, depending on the specific reaction pathway and conditions employed .
Applications De Recherche Scientifique
Butanoic acid, 2-amino-4-cyano-, 1,1-dimethylethyl ester, (2S)- has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Butanoic acid, 2-amino-4-cyano-, 1,1-dimethylethyl ester, (2S)- involves its interaction with specific molecular targets and pathways. The amino and cyano groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity and function. The ester moiety can undergo hydrolysis to release active metabolites that exert their effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Butanoic acid, 1,1-dimethylethyl ester: Similar ester structure but lacks the amino and cyano groups.
Butanoic acid, 4-cyano-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, phenylmethyl ester, (2S)-: Contains similar functional groups but with a different ester moiety.
Uniqueness
Butanoic acid, 2-amino-4-cyano-, 1,1-dimethylethyl ester, (2S)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both amino and cyano groups, along with the ester moiety, makes it a versatile compound for various applications .
Propriétés
Numéro CAS |
824956-17-4 |
|---|---|
Formule moléculaire |
C9H16N2O2 |
Poids moléculaire |
184.24 g/mol |
Nom IUPAC |
tert-butyl (2S)-2-amino-4-cyanobutanoate |
InChI |
InChI=1S/C9H16N2O2/c1-9(2,3)13-8(12)7(11)5-4-6-10/h7H,4-5,11H2,1-3H3/t7-/m0/s1 |
Clé InChI |
PCTIGLSQQPHTAW-ZETCQYMHSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)[C@H](CCC#N)N |
SMILES canonique |
CC(C)(C)OC(=O)C(CCC#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


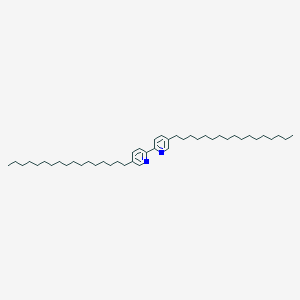
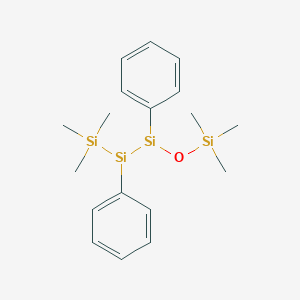
![3,3'-(2,2'-Dimethyl[1,1'-biphenyl]-4,4'-diyl)bis(9-phenyl-9H-carbazole)](/img/structure/B14212338.png)

![1,1',1''-[(2,4,6-Trimethylbenzene-1,3,5-triyl)tri(ethyne-2,1-diyl)]tris(4-nitrobenzene)](/img/structure/B14212354.png)
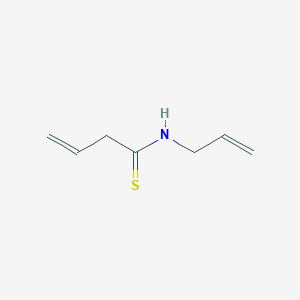

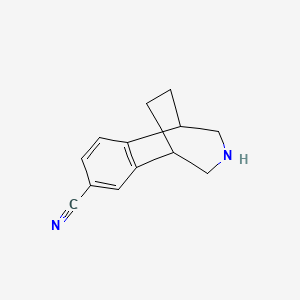
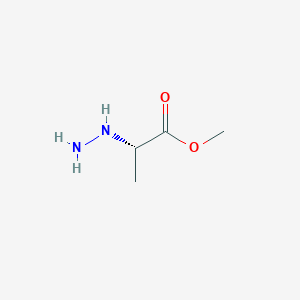
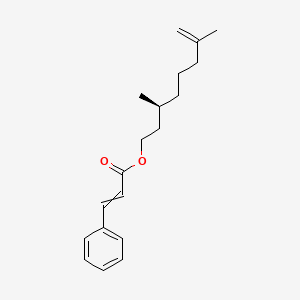
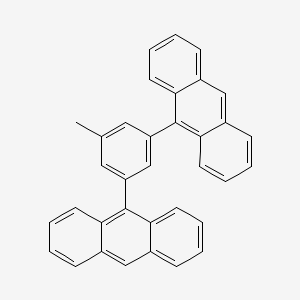
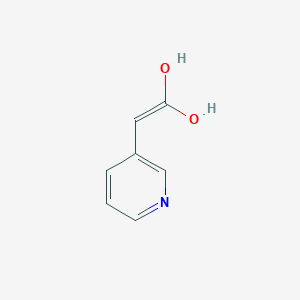
![Benzoic acid, 4-[bis[(diphenylphosphino)methyl]amino]-](/img/structure/B14212398.png)
![1-(4-{[4-(5-Nitrofuran-2-carbonyl)piperazin-1-yl]methyl}phenyl)ethan-1-one](/img/structure/B14212402.png)
